7,8-Dimethoxycoumarin

Descripción

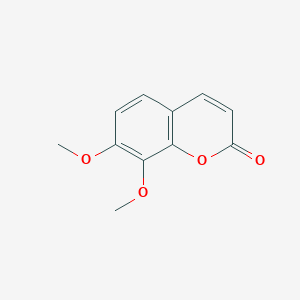

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7,8-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9(12)15-10(7)11(8)14-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBBSMUTOCUVDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179212 |

Source

|

| Record name | 7,8-Dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-80-9 |

Source

|

| Record name | 7,8-Dimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-Dimethoxycoumarin chemical and physical properties

An In-Depth Technical Guide to 7,8-Dimethoxycoumarin: Chemical and Physical Properties for Researchers

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural coumarin compound. This compound, also known as Daphnetin dimethyl ether, is a natural product found in plants such as Artemisia caruifolia and various Citrus species[1]. It has garnered scientific interest for its antioxidant and anti-inflammatory activities[2].

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 7,8-dimethoxychromen-2-one | [3] |

| Synonyms | Daphnetin dimethyl ether | [1] |

| CAS Number | 2445-80-9 | [3] |

| Molecular Formula | C₁₁H₁₀O₄ | [3] |

| Molecular Weight | 206.19 g/mol | [3] |

| Appearance | Solid, powder (typical for coumarins) | |

| Melting Point | 145.50 °C (for 6,7-dimethoxycoumarin) | [4] |

| Boiling Point | 369.24 °C (estimated for 6,7-dimethoxycoumarin) | [4] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [5][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

| Spectroscopic Technique | Data Highlights | Source |

| ¹³C NMR | Chemical shifts available in spectral databases. | [7] |

| Mass Spectrometry | MS-MS data available; Precursor [M+H]⁺: 207.0652. | [3] |

| UV-Visible (UV-Vis) | UV-Vis absorption spectra for coumarin derivatives are well-documented and influenced by substitution patterns and solvent. | [8][9] |

| Infrared (IR) | IR spectra of coumarins typically show a strong, sharp band for C=O stretching (around 1650-1700 cm⁻¹) and bands for C-O and aromatic C=C stretching. | [8][10] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and for a key biological assay used to investigate its anti-inflammatory mechanism.

Synthesis of this compound via Pechmann Condensation and Methylation

The synthesis of coumarins is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions[2][11]. To obtain this compound, a two-step process is typically employed:

-

Step 1: Pechmann Condensation to form 7,8-Dihydroxycoumarin (Daphnetin)

-

Reactants : Pyrogallol (1,2,3-trihydroxybenzene) and an appropriate β-ketoester (e.g., ethyl acetoacetate) are used as starting materials.

-

Catalyst : A strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, is required to facilitate the condensation and subsequent cyclization[2][12].

-

Procedure :

-

Equimolar amounts of pyrogallol and the β-ketoester are mixed.

-

The mixture is cooled in an ice bath, and the acid catalyst is added slowly with constant stirring.

-

The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 35°C), for several hours to ensure completion[13].

-

Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude 7,8-dihydroxycoumarin product.

-

The precipitate is collected by vacuum filtration, washed thoroughly with water to remove the acid, and then dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

-

-

Step 2: Dimethylation of Daphnetin

-

Reactants : The synthesized 7,8-dihydroxycoumarin and a methylating agent, such as dimethyl sulfate.

-

Base : A weak base, typically potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl groups, facilitating the methylation reaction.

-

Solvent : An inert polar aprotic solvent like acetone is commonly used.

-

Procedure :

-

7,8-dihydroxycoumarin is dissolved in acetone, and potassium carbonate is added to the mixture.

-

Dimethyl sulfate is added, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude this compound is purified, typically by column chromatography on silica gel, to yield the final product.

-

-

Western Blot Analysis of NF-κB and MAPK Signaling in HaCaT Cells

This compound has been shown to inhibit the expression of pro-inflammatory cytokines by targeting the NF-κB and MAPK signaling pathways in human keratinocyte (HaCaT) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α)[2]. The following protocol outlines the Western blot procedure to assess the phosphorylation status of key proteins in these pathways.

-

Cell Culture and Treatment :

-

Human keratinocyte (HaCaT) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded in culture dishes and grown to a suitable confluency (e.g., 3 x 10⁵ cells/well in a 60-mm dish)[2].

-

Prior to treatment, the growth medium is removed. Cells are pre-treated with various concentrations of this compound (e.g., 0.05, 0.1, 0.2 mM) in serum-free medium for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding TNF-α (e.g., 50 ng/mL) to the medium, and the cells are incubated for an additional period (e.g., 30 minutes).

-

-

Protein Extraction :

-

After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status[2].

-

The cell lysates are scraped and collected into microcentrifuge tubes.

-

The lysates are centrifuged at high speed (e.g., 15,000 rpm) at 4°C for 20 minutes to pellet cell debris[2]. The supernatant containing the total protein extract is carefully transferred to a new tube.

-

Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting :

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer and denatured by heating.

-

The protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) for electrophoretic separation based on molecular weight.

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38)[14][15][16].

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system[16].

-

The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the activation status of the signaling pathways.

-

Biological Activity and Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. In TNF-α-stimulated keratinocytes, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK)[2]. This dual inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory mediators like IL-6, IL-8, and MCP-1, thereby mitigating the inflammatory response[2].

Caption: Mechanism of this compound's anti-inflammatory action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H10O4 | CID 142768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6,7-dimethoxycoumarin, 120-08-1 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. 531-59-9 CAS MSDS (7-Methoxycoumarin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Pechmann Condensation [organic-chemistry.org]

- 12. jetir.org [jetir.org]

- 13. 7-Methoxycoumarin(531-59-9) IR Spectrum [m.chemicalbook.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. mdpi.com [mdpi.com]

- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 7,8-Dimethoxycoumarin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 7,8-Dimethoxycoumarin, a methoxylated derivative of coumarin with promising pharmacological activities. The document details its occurrence in various plant species and outlines the methodologies for its extraction, isolation, and purification, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence of this compound

This compound, also known as daphnetin dimethyl ether, has been identified in a variety of plant families, highlighting its distribution across different genera. While its presence is noted in several species, quantitative data on its concentration remains sparse in publicly available literature. The following table summarizes the known natural sources of this compound.

| Plant Family | Species | Plant Part | Reference |

| Thymelaeaceae | Daphne koreana | Not specified | [1] |

| Daphne mucronata | Not specified | ||

| Bignoniaceae | Astianthus viminalis | Not specified | |

| Rutaceae | Zanthoxylum leprieurii | Root Bark | [2][3] |

| Citrus decumana (Pomelo) | Peels | [4] | |

| Asteraceae | Artemisia caruifolia | Not specified | |

| Poaceae | Triticum aestivum (Winter Wheat) | Leaves |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections provide a generalized workflow and detailed experimental protocols based on established methodologies for the isolation of coumarins from plant materials.

General Isolation Workflow

The isolation of this compound from plant matrices follows a systematic procedure designed to efficiently extract and purify the target compound. The general workflow is depicted in the diagram below.

Detailed Experimental Methodologies

1. Plant Material Preparation and Extraction:

-

Objective: To extract a broad range of secondary metabolites, including coumarins, from the plant matrix.

-

Protocol:

-

Air-dry the collected plant material (e.g., peels of Citrus decumana or root bark of Zanthoxylum leprieurii) at room temperature in the shade to preserve the chemical integrity of the constituents.

-

Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent penetration.

-

Perform sequential solvent extraction by maceration or Soxhlet extraction. A typical sequence involves starting with a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by solvents of increasing polarity such as chloroform, ethyl acetate, and methanol. This compound is expected to be enriched in the ethyl acetate and methanol fractions. For instance, the powdered plant material (500 g) can be soaked in methanol (1000 ml) for four days with occasional shaking.[3]

-

Filter the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extracts.

-

2. Fractionation using Solvent-Solvent Partitioning:

-

Objective: To separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing this compound.

-

Protocol:

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.

-

Collect each solvent phase separately and concentrate them using a rotary evaporator. The ethyl acetate fraction is often rich in coumarins.

-

3. Isolation by Column Chromatography:

-

Objective: To separate the components of the enriched fraction based on their affinity for the stationary phase.

-

Protocol:

-

Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like n-hexane.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient solvent system of increasing polarity. A common gradient system is n-hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate to 0:100).

-

Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm).

-

Pool the fractions that show a spot corresponding to a standard of this compound (if available) or fractions with similar TLC profiles.

-

4. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

-

Objective: To achieve high-purity isolation of this compound from the pooled fractions.

-

Protocol:

-

Dissolve the pooled and concentrated fractions from column chromatography in the HPLC mobile phase.

-

Utilize a preparative HPLC system equipped with a C18 column.

-

Develop a suitable isocratic or gradient elution method. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is commonly used for the separation of coumarins. The specific ratio and gradient profile should be optimized based on analytical HPLC runs. For example, a mobile phase of methanol-0.1% aqueous acetic acid could be tested in various ratios (e.g., 70:30 v/v).[5]

-

Set the flow rate and detection wavelength (typically around 320-340 nm for coumarins).

-

Inject the sample and collect the peak corresponding to the retention time of this compound.

-

Concentrate the collected fraction to obtain the purified compound.

-

5. Final Purification by Crystallization:

-

Objective: To obtain this compound in a highly pure crystalline form.

-

Protocol:

-

Dissolve the purified compound from preparative HPLC in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane and n-hexane).

-

Allow the solution to cool down slowly to room temperature and then, if necessary, in a refrigerator to facilitate crystal formation.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent. The purity of the final compound should be confirmed by analytical techniques such as melting point determination, HPLC, and spectroscopic methods (NMR, MS).

-

This guide provides a foundational understanding of the natural sources and isolation procedures for this compound. Researchers are encouraged to adapt and optimize these protocols based on the specific plant material and available laboratory resources to achieve efficient and high-yield isolation of this valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Potential of Zanthoxylum leprieurii as a source of active compounds against drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 7,8-Dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation and confirmation of 7,8-dimethoxycoumarin, a naturally occurring coumarin with potential applications in drug development. This document details the spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, that are pivotal in determining its molecular structure. Experimental protocols, data interpretation, and key structural features are presented in a clear and structured format to aid researchers in the identification and characterization of this and similar compounds.

Introduction

This compound, also known as daphnetin dimethyl ether, is a member of the coumarin family of compounds, which are benzopyrone derivatives widely distributed in the plant kingdom.[1] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. The precise determination of the molecular structure of this compound is a fundamental prerequisite for understanding its structure-activity relationships, mechanism of action, and for its synthesis and quality control.

This guide outlines the standard analytical workflow for the structural elucidation of this compound, integrating data from various spectroscopic techniques to provide an unambiguous confirmation of its chemical identity.

Molecular Structure and Properties

The foundational information for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₄[1] |

| Molecular Weight | 206.19 g/mol [1] |

| IUPAC Name | 7,8-dimethoxychromen-2-one[1] |

| CAS Number | 2445-80-9[1] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents |

Spectroscopic Analysis for Structure Elucidation

The elucidation of the structure of this compound relies on the synergistic interpretation of data from NMR, MS, and FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to piece together the connectivity of the atoms in this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-3 | Doublet | ~6.2-6.4 | J = ~9.5 Hz |

| H-4 | Doublet | ~7.6-7.8 | J = ~9.5 Hz |

| H-5 | Doublet | ~7.0-7.2 | J = ~8.5 Hz |

| H-6 | Doublet | ~6.8-7.0 | J = ~8.5 Hz |

| 7-OCH₃ | Singlet | ~3.9-4.0 | - |

| 8-OCH₃ | Singlet | ~3.9-4.0 | - |

-

Interpretation: The two doublets for H-3 and H-4 with a large coupling constant are characteristic of the cis-alkene protons in the α-pyrone ring of the coumarin scaffold. The two doublets for H-5 and H-6 with a typical ortho-coupling constant indicate their adjacent positions on the aromatic ring. The two singlets correspond to the two methoxy groups at positions 7 and 8.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, olefinic, carbonyl, methoxy). The reported ¹³C NMR chemical shifts for this compound are presented below.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-3 | ~113 |

| C-4 | ~144 |

| C-4a | ~113 |

| C-5 | ~119 |

| C-6 | ~112 |

| C-7 | ~149 |

| C-8 | ~138 |

| C-8a | ~145 |

| 7-OCH₃ | ~56 |

| 8-OCH₃ | ~61 |

-

Interpretation: The signal at ~160 ppm is characteristic of the lactone carbonyl carbon (C-2). The signals in the range of ~112-149 ppm correspond to the aromatic and olefinic carbons. The two distinct signals at ~56 and ~61 ppm confirm the presence of two methoxy groups in different chemical environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide structural information based on the fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Precursor Ion [M+H]⁺ | m/z 207.0652[1] |

| Major Fragment Ions | m/z 192, 177, 163, 149, 135[1] |

-

Interpretation: The presence of the [M+H]⁺ ion at m/z 207.0652 is consistent with the molecular formula C₁₁H₁₀O₄. The fragmentation pattern typically involves the loss of methyl groups (-CH₃) and carbon monoxide (-CO) from the coumarin core, which is characteristic of this class of compounds. For example, the fragment at m/z 192 likely corresponds to the loss of a methyl radical.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic/Olefinic |

| ~2850-2950 | C-H stretch | Methoxy (CH₃) |

| ~1700-1740 | C=O stretch | α,β-Unsaturated Lactone |

| ~1600-1620 | C=C stretch | Aromatic/Olefinic |

| ~1200-1300 | C-O-C stretch | Aryl ether |

| ~1000-1100 | C-O-C stretch | Aryl ether |

-

Interpretation: The strong absorption band around 1700-1740 cm⁻¹ is a key indicator of the lactone carbonyl group. The bands in the aromatic/olefinic C-H stretching region and the C=C stretching region confirm the presence of the coumarin ring system. The prominent C-O-C stretching bands are indicative of the two methoxy groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

LC-MS Analysis:

-

Inject a small volume (1-5 µL) of the sample solution.

-

Use a suitable C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) to separate the compound.

-

-

Mass Spectrometry Parameters:

-

Operate in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

For MS/MS, select the precursor ion (m/z 207) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

-

-

Data Analysis: Process the data to obtain the accurate mass of the molecular ion and identify the major fragment ions.

FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Workflow and Logical Relationships

The process of structure elucidation follows a logical workflow, where information from each technique contributes to the final confirmation.

A common synthetic route to this compound is the Pechmann condensation.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are essential for determining the detailed carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides fragmentation information. FT-IR spectroscopy serves to identify the key functional groups present in the molecule. By combining the information from these methods, the structure of this compound can be unequivocally confirmed. The protocols and data presented in this guide provide a solid foundation for researchers involved in the analysis and development of coumarin-based compounds.

References

Investigating the Biological Activity of 7,8-Dimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dimethoxycoumarin (DMC) is a naturally occurring coumarin derivative found in various plant species, notably from the Rutaceae and Apiaceae families. This document provides a comprehensive overview of the current scientific understanding of the biological activities of this compound, with a primary focus on its anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented to elucidate the mechanisms of action and experimental designs.

Introduction

Coumarins are a large class of benzopyrone compounds that have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. Among these, this compound (DMC) has emerged as a promising candidate for therapeutic development. Its biological effects are attributed to its unique chemical structure, which allows it to interact with various cellular targets and modulate key signaling pathways. This guide aims to consolidate the existing research on DMC, providing a technical resource for scientists and researchers in the field of drug discovery and development.

Biological Activities of this compound

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways. In human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, DMC has been shown to inhibit the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects:

| Cell Line | Treatment | Endpoint | Result | Reference |

| HaCaT | This compound (0.025-0.2 mM) | Cell Viability (MTT Assay) | No significant toxicity observed up to 0.2 mM. | [1] |

| HaCaT | This compound (0.05, 0.1, 0.2 mM) + TNF-α | IL-6 Production (ELISA) | Dose-dependent inhibition of IL-6 production. | [2] |

| HaCaT | This compound (0.05, 0.1, 0.2 mM) + TNF-α | IL-8 Production (ELISA) | Dose-dependent inhibition of IL-8 production. | [2] |

| HaCaT | This compound (0.05, 0.1, 0.2 mM) + TNF-α | CCL2/MCP-1 Production (ELISA) | Dose-dependent inhibition of CCL2/MCP-1 production. | [2] |

| HaCaT | This compound (0.05, 0.1 mM) + TNF-α | JNK Phosphorylation (Western Blot) | Dose-dependent inhibition of JNK phosphorylation. | [2] |

| HaCaT | This compound (0.05, 0.1 mM) + TNF-α | ERK Phosphorylation (Western Blot) | Dose-dependent inhibition of ERK phosphorylation. | [2] |

| HaCaT | This compound (0.05, 0.1, 0.2 mM) + TNF-α | NF-κB p65 Phosphorylation (Western Blot) | Dose-dependent inhibition of NF-κB p65 phosphorylation. | [2] |

Neuroprotective Activity

While direct quantitative data for this compound's neuroprotective effects are limited, studies on closely related dihydroxycoumarin derivatives provide strong evidence for the neuroprotective potential of this structural class. For instance, 7,8-dihydroxy-4-methylcoumarin has been shown to protect against glutamate-induced toxicity in hippocampal HT-22 cells.[3][4] It is hypothesized that this compound may exert neuroprotective effects through its antioxidant properties and by modulating signaling pathways involved in neuronal survival.

Anticancer Activity

The anticancer potential of coumarin derivatives is well-documented. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the readily available literature, numerous studies on structurally similar coumarins demonstrate significant cytotoxic activity. For example, various 7,8-dihydroxy-3-arylcoumarin derivatives have shown potent activity against breast cancer cell lines.[5] The anticancer mechanism of coumarins often involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data for Related Coumarin Derivatives (for context):

| Compound | Cell Line | IC50 (µM) | Reference |

| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin | MDA-MB-231 (Breast Cancer) | 7.51 | [5] |

| Various Coumarin Derivatives | MCF-7 (Breast Cancer) | Ranging from 3.1 to >100 | [6] |

| Various Coumarin Derivatives | MDA-MB-231 (Breast Cancer) | Ranging from 2.4 to >100 | [6] |

Antimicrobial Activity

Coumarins have been investigated for their activity against a broad spectrum of pathogens, including bacteria and fungi. The antimicrobial efficacy of coumarins is often influenced by the nature and position of their substituents. While comprehensive MIC (Minimum Inhibitory Concentration) data for this compound is not widely available, studies on related methoxy- and dihydroxy-coumarins suggest potential antimicrobial properties. For instance, 6,7-dimethoxycoumarin has shown notable antimicrobial activity against foodborne pathogens.[4][7]

MIC Values for a Related Coumarin Derivative (for context):

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-Amino-4-methylcoumarin derivatives | E. coli | 0.25 - 4.0 | [8] |

| 7-Amino-4-methylcoumarin derivatives | S. aureus | 0.25 - 4.0 | [8] |

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways.

References

- 1. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 7,8-Dimethoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dimethoxycoumarin (DMC), a naturally occurring coumarin derivative found in various plant species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanism underlying the therapeutic potential of this compound, with a focus on its inhibitory effects on key inflammatory signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The primary mechanism of action of this compound is its ability to attenuate inflammatory responses by targeting two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. In studies utilizing tumor necrosis factor-alpha (TNF-α)-stimulated human keratinocyte HaCaT cells, pretreatment with this compound has been shown to significantly inhibit the activation of both NF-κB and key components of the MAPK cascade, namely c-Jun N-terminal kinases (JNK) and extracellular-signal-regulated kinases (ERK).[1] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1).[1]

Signaling Pathway Diagram

References

A Comprehensive Review of 7,8-Dimethoxycoumarin: Synthesis, Pharmacological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dimethoxycoumarin (DMC) is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] It is found in various medicinal plants, including Daphne koreana, Astianthus viminalis, Zanthoxylum leprieurii, and notably in Citrus plants like Citrus decumana (pomelo) and grapefruit.[1] Coumarin derivatives are of significant interest in medicinal chemistry due to their diverse and potent pharmacological properties, which include anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[1][2][3][4] DMC, specifically, has been recognized for its antioxidant and anti-inflammatory effects and has shown potential in protecting against kidney injury and gastric inflammation.[1][5] This technical guide provides a comprehensive review of the existing literature on this compound, detailing its synthesis, summarizing its biological activities with quantitative data, outlining key experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.

Synthesis and Isolation

The synthesis of coumarin derivatives often involves well-established chemical reactions. The Pechmann condensation is a common method for synthesizing coumarins, which involves the reaction of a phenol with a β-keto ester under acidic conditions.[6][7] For this compound, a plausible synthetic route would involve the Pechmann condensation of 2,3-dimethoxyphenol with a suitable β-keto ester. Alternatively, a multi-step synthesis can be employed, starting with a more readily available precursor like resorcinol. This can be followed by reactions to introduce the necessary functional groups.[6][7]

Isolation from natural sources, such as the peels of Citrus decumana, is typically achieved through chromatographic techniques. An ethyl acetate extract of the peels can be subjected to column chromatography and preparative thin-layer chromatography to isolate DMC.[5]

Experimental Protocol: General Synthesis of a Coumarin Derivative

A general protocol for synthesizing a coumarin derivative, such as 4-(2-fluorophenyl)-7-methoxycoumarin, involves a three-step process that can be adapted for other derivatives.

-

Synthesis of the β-keto ester: Methyl acetoacetate is treated with MgCl₂, Et₃N, and n-BuLi in DCM, followed by the addition of a substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride) to yield the corresponding methyl benzoylacetate.[6][7]

-

Pechmann Condensation: The synthesized β-keto ester is reacted with a phenol (e.g., resorcinol) in the presence of a strong acid catalyst like H₂SO₄. The mixture is stirred, heated, and then poured into ice to precipitate the 7-hydroxycoumarin derivative.[6][7] The product is then filtered and purified.[6]

-

Methylation: The hydroxy group of the coumarin is methylated to yield the methoxycoumarin. This is achieved by refluxing the 7-hydroxycoumarin with dimethyl sulfate and K₂CO₃ in acetone. After the reaction, the mixture is cooled, and the product is extracted and purified.[6]

Pharmacological Activities

This compound exhibits a range of biological activities that make it a promising candidate for therapeutic development.

Anti-inflammatory Activity

DMC has demonstrated significant anti-inflammatory properties, particularly in the context of skin inflammation.[1] In studies using human keratinocyte HaCaT cells treated with tumor necrosis factor-alpha (TNF-α), a key mediator of skin inflammation, DMC showed a dose-dependent inhibition of pro-inflammatory cytokines and chemokines.[1]

Mechanism of Action: The anti-inflammatory effects of DMC are primarily attributed to its ability to suppress the activation of two major signaling pathways: the nuclear factor-κB (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[1] By inhibiting these pathways, DMC effectively down-regulates the expression of inflammatory mediators. Specifically, DMC has been shown to inhibit the phosphorylation of NF-κB/p65 and the MAPK components c-Jun N-terminal kinases (JNK) and extracellular-signal-regulated kinase (ERK).[1]

| Parameter | Cell Line | Treatment | Concentration of DMC | Inhibition/Effect |

| IL-6 Production | HaCaT | TNF-α (50 ng/mL) | 0.025 - 0.2 mM | Dose-dependent inhibition[1] |

| IL-8 Production | HaCaT | TNF-α (50 ng/mL) | 0.025 - 0.2 mM | Dose-dependent inhibition[1] |

| CCL2/MCP-1 Production | HaCaT | TNF-α (50 ng/mL) | 0.025 - 0.2 mM | Dose-dependent inhibition[1] |

| NF-κB/p65 Phosphorylation | HaCaT | TNF-α | 0.05, 0.1, 0.2 mM | Significant dose-dependent inhibition[1] |

| JNK and ERK Phosphorylation | HaCaT | TNF-α | Not specified | Significant inhibition[1] |

Neuroprotective Activity

DMC has shown potential as a neuroprotective agent, particularly in models of neuropathic pain like trigeminal neuralgia.[8] Trigeminal neuralgia is a chronic pain condition often associated with neuronal damage. In a rat model where trigeminal neuralgia was induced by TNF-α, oral administration of DMC demonstrated significant therapeutic effects.[8]

Mechanism of Action: The neuroprotective effects of DMC are linked to its antioxidant and anti-inflammatory properties. It has been shown to reduce levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, and decrease the levels of the pro-inflammatory cytokine TNF-α in nerve tissue.[8] Concurrently, DMC helps restore the levels of reduced glutathione (GSH), a key endogenous antioxidant.[8] Furthermore, histological analysis has shown that DMC can attenuate the pathological changes in neurons induced by TNF-α.[8] Related coumarin derivatives, such as 7,8-dihydroxy-4-methylcoumarin, have also been shown to provide neuroprotection against oxidative stress and ischemic brain injury by scavenging free radicals and regulating the expression of hippocalcin, a calcium-buffering protein.[9][10]

| Parameter | Animal Model | Treatment | Dose of DMC | Effect |

| Thermal and Mechanical Allodynia | Rat (Trigeminal Neuralgia) | TNF-α injection | 100 and 200 mg/kg | Significant reversal of pain sensitivity[8] |

| TBARS Levels | Rat (Trigeminal Neuralgia) | TNF-α injection | 100 and 200 mg/kg | Reduction in TBARS levels[8] |

| Reduced Glutathione (GSH) Levels | Rat (Trigeminal Neuralgia) | TNF-α injection | 100 and 200 mg/kg | Reversal of GSH decrease[8] |

| TNF-α Levels | Rat (Trigeminal Neuralgia) | TNF-α injection | 100 and 200 mg/kg | Reduction in TNF-α levels[8] |

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited in the provided search results, the broader class of coumarins is well-known for its potential in cancer therapy.[3] Research on structurally similar compounds, such as 7,8-dihydroxy-4-arylcoumarins, provides insight into the potential mechanisms. These compounds have shown anti-proliferative activities against human breast carcinoma (MDA-MB-468) and human epidermoid carcinoma (A431) cells.[11]

Potential Mechanisms of Action: The anticancer effects of coumarin derivatives are often multi-faceted. They can induce apoptosis (programmed cell death) through various signaling pathways, including the mitochondria-mediated caspase-dependent pathway.[12] For instance, 7,8-dihydroxy-4-methylcoumarin has been shown to induce apoptosis in human lung adenocarcinoma cells by partially inhibiting the ERK/MAPK signaling pathway.[12] Other mechanisms include the inhibition of tubulin polymerization, which disrupts the cell cytoskeleton and halts cell division, and the inhibition of various kinases that are crucial for cancer cell growth and survival.[11][13]

| Compound | Cell Line | IC₅₀ Value |

| 7,8-dihydroxy-4-arylcoumarin (6a) | MDA-MB-468 | 0.64 µM[11] |

| 7,8-dihydroxy-4-arylcoumarin (6b) | MDA-MB-468 | 0.69 µM[11] |

| 7,8-dihydroxy-4-arylcoumarin (6c) | MDA-MB-468 | 1.33 µM[11] |

| 7,8-dihydroxy-4-arylcoumarin (6a) | A431 | 2.56 µM[11] |

| 7,8-dihydroxy-4-arylcoumarin (6b) | A431 | 1.78 µM[11] |

| 7,8-dihydroxy-4-arylcoumarin (6c) | A431 | 2.29 µM[11] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This frees NF-κB (a heterodimer, typically of p65 and p50 subunits) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for IL-6 and IL-8. DMC intervenes by inhibiting the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and subsequent gene transcription.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular processes, including inflammation. It consists of several cascades, including the ERK and JNK pathways. Upon stimulation by TNF-α, a series of upstream kinases are activated, leading to the phosphorylation and activation of ERK and JNK. These activated kinases then phosphorylate various transcription factors, which in turn promote the expression of inflammatory genes. DMC has been found to significantly inhibit the phosphorylation of both ERK and JNK, thus blocking this pro-inflammatory signaling cascade.[1]

Caption: Inhibition of the MAPK (ERK and JNK) pathways by this compound.

Experimental Workflows and Protocols

Workflow for In Vitro Anti-inflammatory Assays

The evaluation of the anti-inflammatory effects of DMC in cell culture typically follows a standardized workflow.

Caption: General experimental workflow for studying DMC's anti-inflammatory effects.

Detailed Experimental Protocols

Cell Viability (MTT) Assay [1]

-

Seed HaCaT cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of DMC (e.g., 0.025 to 0.4 mM) for a specified period (e.g., 20 hours).

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Enzyme-Linked Immunosorbent Assay (ELISA) [1]

-

Culture cells and treat them with DMC and/or TNF-α as described in the workflow.

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits for the specific cytokines to be measured (e.g., IL-6, IL-8, CCL2/MCP-1).

-

Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Western Blotting [1]

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound is a natural compound with a compelling profile of pharmacological activities, most notably as an anti-inflammatory and neuroprotective agent. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its therapeutic potential. The quantitative data from in vitro and in vivo studies underscore its efficacy in modulating key pathological processes.

While the anticancer potential of the broader coumarin class is well-documented, further research is needed to specifically elucidate the activity of this compound against various cancer cell lines and to explore its mechanisms of action in this context. Additionally, pharmacokinetic and toxicological studies are essential to evaluate its safety and bioavailability for potential clinical applications. The detailed protocols and mechanistic insights provided in this review serve as a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for future investigations into this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,8-Dimethoxycoumarin: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dimethoxycoumarin (DMC), a naturally occurring benzopyrone derivative, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details its initial isolation from natural sources, the evolution of its synthetic methodologies, and its well-documented anti-inflammatory properties through the modulation of critical signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound, also known as daphnetin dimethyl ether, was first reported in 1980 by Nabin C. Barua and his colleagues.[1] In their pioneering work, they successfully isolated the compound from the plant Artemisia caruifolia.[1] This discovery marked the first identification of this compound in a natural source and laid the groundwork for future investigations into its biological properties.

Subsequent phytochemical studies have identified this compound in a variety of other plant species. Notably, it has been isolated from Citrus decumana (pomelo) and grapefruit, highlighting its presence in commonly consumed fruits.[2] The compound's natural occurrence in these and other plants, such as those of the Daphne genus, underscores its role as a secondary metabolite with potential ecological and pharmacological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O₄ | |

| Molecular Weight | 206.19 g/mol | |

| Melting Point | 118-119 °C | |

| Appearance | Solid | |

| Solubility | Soluble in DMF and DMSO | |

| CAS Number | 2445-80-9 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.63 (d, J=9.5 Hz, 1H, H-4), 7.09 (d, J=8.5 Hz, 1H, H-5), 6.84 (d, J=8.5 Hz, 1H, H-6), 6.27 (d, J=9.5 Hz, 1H, H-3), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 160.8 (C-2), 149.8 (C-7), 144.1 (C-8a), 139.0 (C-4), 134.7 (C-8), 119.4 (C-5), 113.5 (C-6), 113.1 (C-4a), 112.9 (C-3), 61.3 (OCH₃), 56.2 (OCH₃).

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the methylation of its naturally occurring precursor, 7,8-dihydroxycoumarin (daphnetin). The Williamson ether synthesis is a classical and effective method for this transformation.

Williamson Ether Synthesis from Daphnetin

This method involves the reaction of daphnetin with a methylating agent, such as dimethyl sulfate, in the presence of a base. The base deprotonates the hydroxyl groups of daphnetin, forming phenoxide ions that then act as nucleophiles, attacking the methyl groups of the methylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

7,8-Dihydroxycoumarin (Daphnetin)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 7,8-dihydroxycoumarin (1.0 g, 5.6 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (3.87 g, 28.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.58 mL, 16.8 mmol) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture and wash the residue with acetone.

-

Evaporate the filtrate under reduced pressure to obtain a crude product.

-

Dissolve the crude product in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with water (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Pharmacological Activity: Anti-inflammatory Effects

A significant body of research has focused on the anti-inflammatory properties of this compound. It has been shown to exert its effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines and chemokines.

This compound has been demonstrated to inhibit the activation of the NF-κB pathway. It is believed to act by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB-mediated pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T cells stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (DMC) stock solution in DMSO

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Phosphate-Buffered Saline (PBS)

-

Luciferase Assay System (e.g., Promega)

-

96-well opaque white plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well opaque white plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the DMC dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor). Incubate for 1 hour.

-

Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL to stimulate NF-κB activation. For the unstimulated control wells, add an equivalent volume of medium.

-

Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Remove the medium and wash the cells once with PBS. Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.

-

Measurement: Add 100 µL of Luciferase Assay Reagent to each well. Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the protein concentration in each well. Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNF-α stimulated vehicle control.

Conclusion

This compound is a naturally occurring compound with a well-defined history of discovery and a growing body of evidence supporting its pharmacological potential, particularly as an anti-inflammatory agent. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory diseases. This technical guide provides a solid foundation of its chemistry, synthesis, and biological activity to aid researchers in their future exploration of this promising molecule.

References

IUPAC nomenclature for 7,8-Dimethoxycoumarin and its derivatives

An In-depth Technical Guide on the IUPAC Nomenclature, Biological Activity, and Experimental Analysis of 7,8-Dimethoxycoumarin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring benzopyrone compounds found in various plants. Their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, have made them a focal point of research in medicinal chemistry and drug discovery. Among these, this compound (DMC), a natural compound found in several medicinal plants like Citrus decumana and Artemisia caruifolia, has garnered attention for its notable biological effects.[1][2] This technical guide provides a comprehensive overview of the , summarizes key quantitative data, details relevant experimental protocols, and visualizes its known signaling pathways.

Part 1: IUPAC Nomenclature

The systematic naming of coumarin derivatives is based on the parent heterocycle, "chromen-2-one." The numbering of the bicyclic system begins with the oxygen atom in the heterocyclic ring as position 1, proceeding around the ring as illustrated below.

The IUPAC name for this compound is 7,8-dimethoxychromen-2-one .[3] This name indicates a coumarin (chromen-2-one) core with two methoxy (-OCH₃) groups attached at positions 7 and 8.

Nomenclature of this compound Derivatives

The nomenclature of derivatives follows the same principle, indicating the type and position of each substituent on the chromen-2-one core.

| Compound Name | Structure | IUPAC Name | Molecular Formula |

| This compound | [Image of this compound structure] | 7,8-dimethoxychromen-2-one[3] | C₁₁H₁₀O₄ |

| 5-Hydroxy-7,8-dimethoxycoumarin | [Image of 5-Hydroxy-7,8-dimethoxycoumarin structure] | 5-hydroxy-7,8-dimethoxychromen-2-one[4] | C₁₁H₁₀O₅ |

| 6-Hydroxy-7,8-dimethoxycoumarin | [Image of 6-Hydroxy-7,8-dimethoxycoumarin structure] | 6-hydroxy-7,8-dimethoxychromen-2-one[5] | C₁₁H₁₀O₅ |

| 7,8-Dihydroxy-4-methylcoumarin | [Image of 7,8-Dihydroxy-4-methylcoumarin structure] | 7,8-dihydroxy-4-methylchromen-2-one[6] | C₁₀H₈O₄ |

Part 2: Biological Activities and Signaling Pathways

This compound exhibits significant anti-inflammatory and melanogenesis-stimulating properties through its modulation of key cellular signaling pathways.

Anti-inflammatory Pathway

In keratinocytes, Tumor Necrosis Factor-alpha (TNF-α) is a primary mediator of skin inflammation, inducing pro-inflammatory cytokines and chemokines by activating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] this compound has been shown to exert an anti-inflammatory response by inhibiting these pathways. Specifically, DMC suppresses the TNF-α-induced activation of NF-κB and reduces the phosphorylation of the MAPKs, c-Jun N-terminal kinases (JNK) and extracellular-signal-regulated kinase (ERK).[1]

Caption: Anti-inflammatory action of this compound.

Melanogenesis Pathway

This compound has also been found to stimulate melanogenesis in B16F10 melanoma cells. It increases melanin content and tyrosinase activity by upregulating the expression of Microphthalmia-Associated Transcription Factor (MITF).[7] This effect is mediated through the MAPK signaling pathway, where DMC interferes with the phosphorylation of ERK while increasing Akt phosphorylation.[7]

Caption: Melanogenesis stimulation by this compound.

Part 3: Quantitative Biological Data

The biological effects of this compound have been quantified in various experimental models.

Table 1: Cytotoxicity of this compound on HaCaT Cells[1]

| Concentration (mM) | Cell Viability (%) | Observation |

| 0 (Control) | 100 | - |

| 0.025 | ~100 | No significant toxicity |

| 0.05 | ~100 | No significant toxicity |

| 0.1 | ~95 | Slight decrease in viability |

| 0.2 | ~90 | No significant toxic effects |

| 0.4 | ~85 | Moderate decrease in viability |

Table 2: Effect of this compound on TNF-α-Induced Biomarkers in Rats[8]

| Treatment Group | Dose (mg/kg) | TBARS Level | GSH Level | TNF-α Level |

| Control | - | Normal | Normal | Normal |

| TNF-α induced | - | Increased | Decreased | Increased |

| DMC + TNF-α | 100 | Reduced | Reversed | Reduced |

| DMC + TNF-α | 200 | Significantly Reduced | Significantly Reversed | Significantly Reduced |

| Carbamazepine + TNF-α | 100 | Reduced | Reversed | Reduced |

Part 4: Experimental Protocols

This section details methodologies for key experiments involving coumarin derivatives.

Protocol 1: Synthesis of a Methoxycoumarin Derivative

This protocol is adapted from the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin and serves as a representative example of coumarin synthesis.[8]

-

Step 1: Synthesis of 7-hydroxy-4-phenylcoumarin (Pechmann Condensation)

-

To a mixture of resorcinol (1.0 eq) and a suitable benzoylacetate (1.0 eq), add concentrated H₂SO₄ (e.g., 75%).

-

Increase the temperature of the stirred mixture to approximately 35°C.

-

After stirring for 5 hours, pour the mixture into crushed ice.

-

Neutralize the mixture with a NaOH solution.

-

Filter the resulting precipitate under vacuum and wash the residue thoroughly with water.

-

Purify the product by silica gel column chromatography.

-

-

Step 2: Synthesis of 7-methoxy-4-phenylcoumarin (Methylation)

-

Mix the 7-hydroxy-4-phenylcoumarin product (1.0 eq), dimethyl sulfate (2.0 eq), and K₂CO₃ (2.0 eq) in acetone.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Add brine and extract the product with ethyl acetate (3x volumes).

-

Dry the combined organic layers over anhydrous MgSO₄ and remove the solvent in vacuo to yield the final product.

-

Protocol 2: Cell Viability (MTT Assay)[1]

-

Cell Seeding: Seed HaCaT cells in a 24-well plate at a density of 1.5 × 10⁵ cells/mL and pre-incubate for 24 hours.

-

Treatment: Remove the supernatant and add the desired concentrations of this compound (e.g., 0.025 to 0.4 mM) in serum-free medium. Culture for another 24 hours.

-

MTT Incubation: Add 400 μL of 0.4 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 3: Western Blot Analysis for Protein Phosphorylation[1]

-

Protein Extraction & Quantification: Lyse treated cells and extract total protein. Determine protein concentration using a BCA protein assay kit with bovine serum albumin (BSA) as a standard.

-

SDS-PAGE: Load 20 μg of each protein sample onto an SDS-PAGE gel for electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat skim milk in Tris-buffered saline containing 0.1% Tween 20 (TBS-T) for 2 hours at room temperature.

-

Primary Antibody Incubation: Wash the membrane with TBS-T and incubate with primary antibodies (e.g., against p-ERK, total-ERK, p-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity to determine the ratio of phosphorylated to total protein.

Protocol 4: Estimation of Tissue Biomarkers[8]

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

-

Mix 1 mL of tissue aliquot with 2.0 mL of a reagent mixture containing trichloroacetic acid (TCA), thiobarbituric acid (TBA), and hydrochloric acid (HCl).

-

Place the mixture in a boiling water bath for 15 minutes.

-

Cool the tubes and centrifuge if precipitation occurs.

-

Measure the absorbance of the pink-colored product at 535 nm.

-

-

Reduced Glutathione (GSH) Assay:

-

Mix 0.5 mL of tissue aliquot with 2 mL of 0.3 M disodium hydrogen phosphate.

-

Add 0.25 mL of 0.001 M 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB).

-

Measure the absorbance of the yellow-colored product at 412 nm.

-

Conclusion

This compound and its derivatives represent a promising area for therapeutic development, particularly in inflammatory and pigmentation disorders. A solid understanding of their IUPAC nomenclature is fundamental for clear scientific communication. The compound's mechanisms of action, involving the inhibition of the NF-κB and MAPK pathways in inflammation and modulation of the MAPK/MITF pathway in melanogenesis, provide a clear basis for its observed biological effects. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and professionals engaged in the study and development of these potent natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C11H10O4 | CID 142768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-7,8-dimethoxycoumarin | C11H10O5 | CID 5518297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-7,8-dimethoxycoumarin | C11H10O5 | CID 11345068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7,8-Dihydroxy-4-methylcoumarin | C10H8O4 | CID 5355836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound stimulates melanogenesis via MAPKs mediated MITF upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Molecular Weight of 7,8-Dimethoxycoumarin

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a detailed calculation of the molecular weight of 7,8-Dimethoxycoumarin, a naturally occurring coumarin derivative.

Molecular Formula: C₁₁H₁₀O₄

The molecular weight is determined by the sum of the atomic weights of its constituent atoms.[1] The chemical formula for this compound indicates that it is composed of 11 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms.[1][2]

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights used for this calculation are:

The calculation is as follows:

(11 × 12.011 amu) + (10 × 1.008 amu) + (4 × 15.999 amu) = 206.195 amu

This calculated value is consistent with the molecular weight provided in chemical databases.[1][2]

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 25 | 206.197 |

Note: The slight difference in the final digit between the summed total and the previously stated molecular weight is due to rounding of the atomic weights of the individual elements.

Visualization of the Molecular Formula

To represent the elemental composition visually, the following diagram illustrates the components of the this compound molecule.

References

- 1. This compound | C11H10O4 | CID 142768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. byjus.com [byjus.com]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. princeton.edu [princeton.edu]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Spectroscopic Analysis of 7,8-Dimethoxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the naturally occurring compound, 7,8-Dimethoxycoumarin. This document outlines the structural elucidation of the molecule through the analysis of its spectroscopic data and provides standard experimental protocols for data acquisition.

Introduction to this compound

This compound, also known as daphnetin dimethyl ether, is a derivative of coumarin, a benzopyrone that is widely distributed in the plant kingdom.[1] Coumarins are known for their diverse pharmacological activities, and understanding their structure is crucial for structure-activity relationship (SAR) studies in drug discovery and development. Spectroscopic techniques such as NMR and MS are indispensable tools for the unambiguous identification and characterization of these molecules.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not publicly available in comprehensive detail, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns based on established principles and data from structurally related compounds.

¹H and ¹³C NMR Data

The following tables present the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound. These predictions are based on the analysis of similar coumarin structures and established chemical shift libraries. The numbering of the atoms in the coumarin ring is shown in the diagram below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.2 - 6.4 | d | ~ 9.5 |

| H-4 | ~ 7.6 - 7.8 | d | ~ 9.5 |

| H-5 | ~ 7.0 - 7.2 | d | ~ 8.5 |

| H-6 | ~ 6.8 - 7.0 | d | ~ 8.5 |

| 7-OCH₃ | ~ 3.9 | s | - |

| 8-OCH₃ | ~ 3.9 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 160 - 162 |

| C-3 | ~ 112 - 114 |